

3-methylpent-4-enoic acid literature review and survey

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Compound of Interest

Compound Name: 3-methylpent-4-enoic acid

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3-Methylpent-4-enoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylpent-4-enoic acid is a branched-chain fatty acid with the chemical formula $C_6H_{10}O_2$. [1] Its structure, featuring both a carboxylic acid functional group and a terminal double bond, makes it a molecule of interest in organic synthesis and potentially in biological applications. This technical guide provides a comprehensive overview of the available literature on **3-methylpent-4-enoic acid**, including its chemical and physical properties, synthesis methodologies, and a survey of its known biological relevance.

Chemical and Physical Properties

3-Methylpent-4-enoic acid is a liquid at room temperature with a boiling point of 75-76 °C at 4 mmHg. It is classified as a combustible corrosive material and requires appropriate handling and personal protective equipment. Detailed quantitative data for **3-methylpent-4-enoic acid** and its related isomers are summarized in the tables below.

Table 1: Physical and Chemical Properties of 3-Methylpent-4-enoic Acid and Isomers

Property	3-Methylpent-4-enoic acid	(R)-3-Methylpent-4-enoic acid	(S)-3-Methylpent-4-enoic acid	3,3-Dimethyl-4-pentenoic acid methyl ester
CAS Number	1879-03-4 [1]	75371-78-7	Not available	63721-05-1
Molecular Formula	C ₆ H ₁₀ O ₂ [1]	C ₆ H ₁₀ O ₂	C ₆ H ₁₀ O ₂	C ₈ H ₁₄ O ₂
Molecular Weight	114.14 g/mol [1]	114.14 g/mol	114.14 g/mol	142.2 g/mol
Boiling Point	75-76 °C @ 4 mmHg	Not available	Not available	59 °C @ 4.4 mmHg
Density	0.94 g/mL at 25 °C	Not available	Not available	0.899 g/mL
Refractive Index	n _{20/D} 1.429	Not available	Not available	1.423

Table 2: Spectroscopic Data for 3-Methylpent-4-enoic Acid

Spectroscopic Data	Information
InChI	1S/C6H10O2/c1-3-5(2)4-6(7)8/h3,5H,1,4H2,2H3,(H,7,8) [1]
SMILES	CC(CC(O)=O)C=C [1]

Synthesis of 3-Methylpent-4-enoic Acid

The synthesis of **3-methylpent-4-enoic acid** can be achieved through various organic chemistry methodologies. A key approach involves the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction.

Experimental Protocol: Synthesis of Methyl 3,3-dimethyl-4-pentenoate via Claisen Rearrangement

While a specific, detailed protocol for the direct synthesis of **3-methylpent-4-enoic acid** is not readily available in the reviewed literature, a patented method for the closely related methyl

3,3-dimethyl-4-pentenoate provides a valuable reference. This process utilizes a reactive distillation technique where isomerization and Claisen rearrangement occur in the same vessel.

[2]

Materials:

- 2-Methyl-3-buten-2-ol
- Trimethyl orthoacetate
- Phosphoric acid (catalyst)

Procedure:

- A stirring reactor connected to a rectifying tower is charged with 2-methyl-3-buten-2-ol and trimethyl orthoacetate in a mass ratio of 1:1.2-2.0.[2]
- Phosphoric acid is added as a catalyst, with the dosage being 0.5-5% of the total mass of the reactants.[2]
- The reaction mixture is heated to a temperature of 160-200 °C under a pressure of 0.5-1.5 MPa.[2]
- The reaction is allowed to proceed for 10-30 hours with a rectification reflux ratio of 1:1 to 1:20.[2]
- Methanol, a byproduct of the reaction, is continuously separated from the top of the rectifying tower.[2]
- The product, methyl 3,3-dimethyl-4-pentenoate, is obtained after refining the reaction mixture.[2]

This protocol for the dimethylated ester can be adapted for the synthesis of 3-methyl-4-pentenoic acid by starting with the corresponding singly methylated precursor.

Enantioselective Synthesis

The synthesis of specific enantiomers of 3-substituted 4-pentenoic acids can be achieved with high stereoselectivity through the dianionic Ireland-Claisen rearrangement of chiral, nonracemic α -methyl- β -hydroxy allylic esters. This method allows for the creation of products with three contiguous stereogenic centers.

Biological Activity and Potential Applications

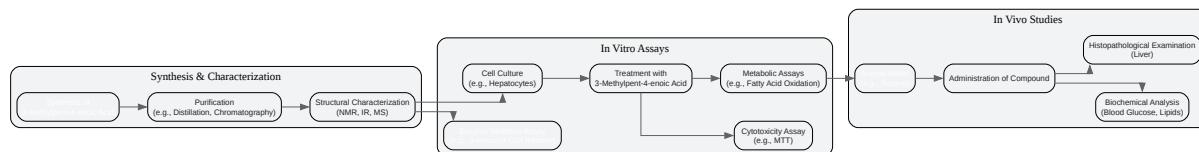
The biological activity of **3-methylpent-4-enoic acid** is not well-documented in the scientific literature. However, studies on the related compound, 4-pentenoic acid, offer some insights into its potential metabolic effects. 4-Pentenoic acid is known to be a hypoglycemic agent and an inhibitor of fatty acid oxidation. Its mechanism of action involves the inhibition of 3-ketoacyl-CoA thiolase, a key enzyme in the β -oxidation pathway.

It is plausible that **3-methylpent-4-enoic acid**, due to its structural similarity, may exhibit similar effects on fatty acid metabolism. Further research is required to elucidate the specific biological targets and signaling pathways affected by **3-methylpent-4-enoic acid**.

The chiral nature of **3-methylpent-4-enoic acid** also makes it a valuable building block in the asymmetric synthesis of more complex molecules, including natural products and pharmacologically active compounds.

Signaling Pathways and Experimental Workflows

As the specific biological activity and signaling pathways of **3-methylpent-4-enoic acid** are largely unexplored, this section will focus on a conceptual experimental workflow for investigating its potential effects, drawing parallels from the known activity of 4-pentenoic acid.



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Experimental workflow for investigating the biological activity of 3-methylpent-4-enoic acid.

The diagram above outlines a potential workflow for the comprehensive biological evaluation of **3-methylpent-4-enoic acid**. The process begins with the synthesis and rigorous characterization of the compound. Subsequently, a series of in vitro assays can be performed to assess its direct effects on specific enzymes, such as 3-ketoacyl-CoA thiolase, and its impact on cellular metabolism and viability. Promising in vitro results would then warrant further investigation in in vivo animal models to understand its systemic effects on biochemical parameters and tissue histology.

Conclusion

3-Methylpent-4-enoic acid is a chiral carboxylic acid with potential applications as a building block in organic synthesis. While its biological activity has not been extensively studied, the known effects of the related compound 4-pentenoic acid suggest that it may play a role in the modulation of fatty acid metabolism. The experimental workflow presented in this guide provides a roadmap for future research to elucidate the pharmacological profile of this intriguing molecule. Further investigation is necessary to fully understand its potential as a therapeutic agent or a tool for studying metabolic pathways.

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